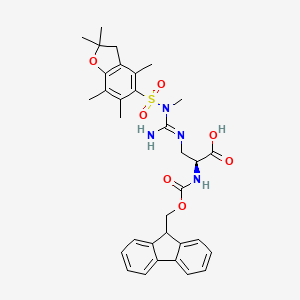
Fmoc-Alg(Me,Pbf)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Alg(Me,Pbf)-OH is a modified amino acid derivative used extensively in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methylated arginine (Alg), and a pentamethylbenzyl (Pbf) protecting group. These modifications make it a valuable tool in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Alg(Me,Pbf)-OH typically involves the protection of the amino acid arginine with the Fmoc group at the N-terminal and the Pbf group at the side chain The process begins with the protection of the arginine’s guanidino group using the Pbf groupThe reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and coupling reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and high-throughput purification techniques. The use of solid-phase synthesis allows for the rapid assembly of peptide chains, with the Fmoc group providing a temporary protecting group that can be easily removed under basic conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-Alg(Me,Pbf)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine in DMF.
Coupling Reactions: Formation of peptide bonds using coupling reagents like DIC and HOBt.
Cleavage Reactions: Removal of the Pbf group using trifluoroacetic acid (TFA) .
Common Reagents and Conditions
Deprotection: Piperidine in DMF (20-30% by volume) for 1-5 minutes.
Coupling: DIC and HOBt in DMF.
Cleavage: TFA in the presence of scavengers like triisopropylsilane (TIS) and water .
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where the Fmoc and Pbf groups have been selectively removed to allow for further peptide chain elongation or functionalization .
Applications De Recherche Scientifique
Fmoc-Alg(Me,Pbf)-OH is widely used in scientific research for the synthesis of peptides and proteins. Its applications include:
Chemistry: Synthesis of complex peptides and proteins for structural and functional studies.
Biology: Production of peptide-based probes and inhibitors for studying biological processes.
Medicine: Development of peptide-based therapeutics and vaccines.
Industry: Manufacture of peptide-based materials for various industrial applications, including drug delivery systems and biomaterials
Mécanisme D'action
The mechanism of action of Fmoc-Alg(Me,Pbf)-OH in peptide synthesis involves the selective protection and deprotection of functional groups. The Fmoc group protects the α-amino group during peptide chain elongation, preventing unwanted side reactions. The Pbf group protects the guanidino group of arginine, ensuring that it remains intact during the synthesis process. The removal of these protecting groups is achieved through specific chemical reactions, allowing for the controlled assembly of peptide chains .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Arg(Pbf)-OH: Similar in structure but without the methylation on the arginine.
Fmoc-Arg(Pmc)-OH: Uses a different protecting group (Pmc) for the guanidino group.
Fmoc-Arg(Tos)-OH: Uses tosyl (Tos) as the protecting group for the guanidino group
Uniqueness
Fmoc-Alg(Me,Pbf)-OH is unique due to the combination of the Fmoc and Pbf protecting groups, along with the methylation of the arginine. This combination provides enhanced stability and selectivity during peptide synthesis, making it a valuable tool for the synthesis of complex peptides and proteins .
Propriétés
Formule moléculaire |
C33H38N4O7S |
|---|---|
Poids moléculaire |
634.7 g/mol |
Nom IUPAC |
(2S)-3-[[amino-[methyl-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]amino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C33H38N4O7S/c1-18-19(2)29(20(3)25-15-33(4,5)44-28(18)25)45(41,42)37(6)31(34)35-16-27(30(38)39)36-32(40)43-17-26-23-13-9-7-11-21(23)22-12-8-10-14-24(22)26/h7-14,26-27H,15-17H2,1-6H3,(H2,34,35)(H,36,40)(H,38,39)/t27-/m0/s1 |
Clé InChI |
ZDTFXRWVNQSZQP-MHZLTWQESA-N |
SMILES isomérique |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N(C)C(=NC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
SMILES canonique |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N(C)C(=NCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,8-bis(5-octylthiophen-2-yl)thieno[2,3-f][1]benzothiole](/img/structure/B13148414.png)
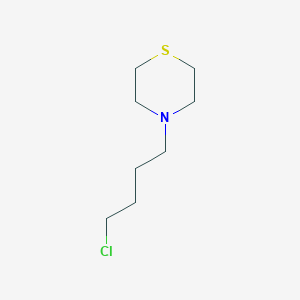

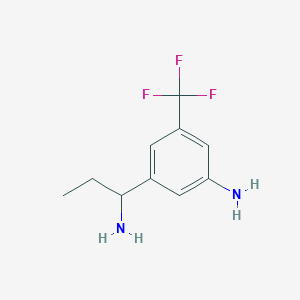
![2-[(2E)-2-[[20-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,3,16,16-tetrakis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13148426.png)
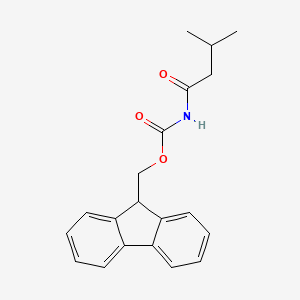


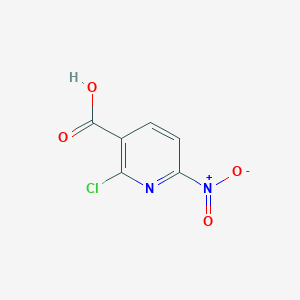



![2-(Methylsulfonyl)benzo[d]thiazol-4-ol](/img/structure/B13148447.png)
